(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
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Overview
Description
(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both pyrazole and pyrimidine rings, along with a benzo[d][1,3]dioxole moiety, suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired heterocyclic system.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group is introduced via a nucleophilic substitution reaction.
Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through the reaction of the intermediate with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the acrylamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Various substituted pyrazole and pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. The presence of multiple heterocyclic rings suggests it may bind to active sites of enzymes, thereby modulating their activity.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyrimidine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzo[d][1,3]dioxole moiety may enhance binding affinity through additional hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-phenylacrylamide: Similar structure but lacks the benzo[d][1,3]dioxole moiety.
(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of the benzo[d][1,3]dioxole moiety.
(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide: Features a dihydrobenzo[b][1,4]dioxin ring.
Uniqueness
The uniqueness of (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. The benzo[d][1,3]dioxole moiety, in particular, may confer additional stability and binding affinity, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-17(5-3-12-2-4-13-14(8-12)25-11-24-13)21-15-9-16(19-10-18-15)22-7-1-6-20-22/h1-10H,11H2,(H,18,19,21,23)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFHMOQUKKGBTO-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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